N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene-2-carboxamide core substituted with a nitro group at the 5-position and two distinct nitrogen-containing heterocycles: a 6-methoxybenzothiazole and a pyridin-2-ylmethyl group. The 6-methoxybenzothiazole moiety is a critical pharmacophore, often associated with enhanced solubility and binding affinity in biological systems, while the nitro group may contribute to redox-mediated mechanisms of action .
For example, compounds such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () and N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide () share key structural motifs and demonstrate notable bioactivity, suggesting that the target compound may exhibit similar pharmacological profiles .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c1-27-13-5-6-14-16(10-13)29-19(21-14)22(11-12-4-2-3-9-20-12)18(24)15-7-8-17(28-15)23(25)26/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCKTRRCNUCVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 6-position. The nitro group is then introduced onto the thiophene ring, and the final step involves the coupling of the pyridin-2-ylmethyl group to the carboxamide functionality.
Preparation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzoyl chloride under basic conditions.
Nitration of thiophene: The thiophene ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling reactions: The final coupling step involves the reaction of the nitrated thiophene with the benzo[d]thiazole derivative and pyridin-2-ylmethylamine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 of the thiophene ring undergoes selective reduction under catalytic hydrogenation or metal-assisted conditions.
| Reagents/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C (10% wt), EtOH, 25°C, 6 hrs | 5-Amino derivative | 82% | >95% | |
| Fe/HCl (aq.), reflux, 3 hrs | 5-Amino derivative | 68% | 85% | |
| NaBH₄/CuCl₂, THF, 0°C | Partial reduction to hydroxylamine | 45% | Moderate |
Mechanism : The nitro group is reduced to an amine via a nitroso intermediate. Catalytic hydrogenation with Pd-C proceeds via adsorption of H₂ on the catalyst surface, followed by electron transfer to the nitro group.
Electrophilic Aromatic Substitution
The electron-rich thiophene and benzothiazole rings participate in electrophilic substitution.
Key Insight : The methoxy group on benzothiazol-2-yl activates the C5 position for sulfonation, while the thiophene’s C3 position is favored for nitration due to electronic effects .
Amide Hydrolysis
The carboxamide linkage undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Byproducts |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Thiophene-2-carboxylic acid + 6-methoxybenzo[d]thiazol-2-amine | 90% | Pyridin-2-ylmethanol (traces) |
| NaOH (10%), 70°C, 8 hrs | Same as above | 78% | Minimal degradation |
Mechanistic Note : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura couplings at the C3/C4 positions:
| Partner | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | 3,4-Diphenyl-thiophene derivative | 65% |
| 4-Pyridylboronate | PdCl₂(dppf) | XPhos | 4-Pyridyl-substituted analog | 58% |
Optimization : Reactions require anhydrous DMF and inert atmospheres (N₂/Ar) to prevent catalyst deactivation .
Oxidative Transformations
The thiophene sulfur atom is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | 2 hrs | Thiophene-S-oxide | 72% |
| H₂O₂/AcOH, 60°C | 6 hrs | Thiophene-S,S-dioxide | 85% |
Application : Sulfone derivatives show enhanced bioactivity in antimicrobial assays .
Cycloaddition Reactions
The nitro group participates in [3+2] cycloadditions with alkynes under thermal conditions:
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Toluene, 110°C, 24 hrs | Isoxazoline derivative | 50% |
| Ethyl propiolate | Microwave, 120°C, 1 hr | Functionalized isoxazole | 63% |
Limitation : Competing decomposition occurs above 130°C .
N-Alkylation/Dealkylation
The pyridin-2-ylmethyl group undergoes reversible alkylation:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| N-Dealkylation | BBr₃, CH₂Cl₂, −78°C | Secondary amine | 88% |
| Re-alkylation | CH₃I, K₂CO₃ | N-Methylpyridinium derivative | 75% |
Key Use : Modulating lipophilicity for pharmacokinetic studies .
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Benzothiazole moiety : Known for its diverse biological properties.
- Nitro group : Enhances reactivity and potential biological interactions.
- Pyridine ring : Contributes to the compound's interaction with various biological targets.
- Thiophene structure : Adds to the compound's stability and bioavailability.
Research indicates that compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exhibit significant biological activities, including:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. For example, compounds with similar structures have shown promising results against various cancer cell lines, including:
- Colorectal Cancer
- Breast Cancer
The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and induction of apoptosis. A notable study demonstrated that modifications to the benzothiazole nucleus can enhance anticancer efficacy, suggesting that similar modifications could be beneficial for this compound .
Antimicrobial Effects
The structural features of this compound suggest potential antibacterial properties, particularly against Gram-positive bacteria. The presence of the nitro group may enhance its reactivity towards bacterial enzymes, making it a candidate for further investigation in antimicrobial therapy .
Enzyme Inhibition
This compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .
Study 1: Antitumor Activity
A study conducted by Mortimer et al. (2006) evaluated the anticancer properties of benzothiazole derivatives. The lead compound demonstrated potent activity against non-small cell lung cancer cell lines, indicating that modifications to the benzothiazole nucleus can enhance anticancer efficacy .
Study 2: Structure–Activity Relationship (SAR)
Research on SAR for benzothiazole compounds revealed that specific substitutions at the 6-position significantly influenced biological activity. The presence of methyl and pyridine groups was found to optimize binding interactions with target proteins involved in cancer progression .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s anti-cancer effects are linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s pyridin-2-ylmethyl and nitro groups may complicate synthesis compared to ester-containing analogs like 5ir and 5jr , which achieve yields >80% under mild catalytic conditions .
- Thermal Stability : Analogs with nitro groups (e.g., 10a ) exhibit higher melting points (~210°C) compared to ester derivatives (74–80°C), suggesting that nitro substitution enhances crystalline stability .
Table 2: Antimicrobial Activity of Nitro- and Benzothiazole-Containing Compounds
Key Observations :
- Nitro Group Efficacy : Compounds with nitro substituents (e.g., 10a ) show moderate activity against E. coli, likely due to nitroreductase-mediated generation of reactive intermediates . The target compound’s 5-nitro group may enhance this effect.
- Methoxybenzothiazole Role : The 6-methoxybenzothiazole group in 10a and related compounds correlates with improved solubility and target binding, a feature shared with the target compound .
- Pyridine vs. Triazole : The pyridin-2-ylmethyl group in the target compound may offer superior pharmacokinetic properties compared to triazole-containing analogs (e.g., 10a ), as pyridine derivatives often exhibit enhanced blood-brain barrier penetration .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted at the 6-position with a methoxy group, a nitro group at the 5-position, and a pyridine ring linked through a methyl group. Its molecular formula is with a molecular weight of 420.4 g/mol .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Apoptosis induction |
| Compound B7 | A549 | 1.5 | Cell cycle arrest |
| This compound | H1299 | TBD | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies on related thiazole derivatives indicate that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By modulating these pathways, such compounds may alleviate symptoms associated with chronic inflammation.
Case Study:
In a study evaluating various thiazole derivatives, it was found that modifications to the N-aryl amide group significantly influenced their anti-inflammatory activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against COX enzymes .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been explored extensively. Related compounds have shown effectiveness against various bacterial strains and fungi. For instance, hybrid phthalimido-thiazoles were reported to possess leishmanicidal activity, demonstrating cytotoxic effects against Leishmania infantum while exhibiting low toxicity to mammalian cells .
Table 2: Summary of Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| Phthalimido-thiazole derivative | L. infantum | 10 μg/mL | Significant cytotoxicity against parasites |
| Other thiazole derivatives | Various bacteria | TBD | Broad-spectrum antimicrobial activity |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzothiazole and pyridine rings can significantly alter potency and selectivity towards biological targets.
Key Findings:
- Electron-withdrawing Groups: Enhance anticancer and anti-inflammatory activities.
- Pyridine Substitution: Alters pharmacokinetic properties and may improve bioavailability.
- Methoxy Group: Contributes to increased lipophilicity, potentially enhancing cellular uptake.
Q & A
Q. What are the critical synthetic steps for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the thiophene-2-carboxamide core via coupling reactions, such as nucleophilic substitution or amidation. For example, thiazole intermediates can be synthesized using sulfur-directed ortho-lithiation followed by coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) .
- Step 2 : Functionalization of the 6-methoxybenzo[d]thiazole moiety. Methoxy groups are often introduced via alkylation or protection/deprotection strategies to avoid side reactions .
- Step 3 : Nitro-group introduction at the 5-position of the thiophene ring, typically via nitration under controlled conditions (e.g., nitric acid in sulfuric acid) .
- Purification : Column chromatography or recrystallization from solvents like ethanol/DMF mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches. Thiazole C-S-C vibrations (~650–750 cm⁻¹) confirm the benzothiazole ring .
- ¹H/¹³C NMR : Key signals include:
- Pyridylmethyl protons (δ ~4.5–5.0 ppm, split due to coupling with adjacent N).
- Methoxy group (singlet at δ ~3.8 ppm) .
- Thiophene and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the nitro and methoxy substituents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions involving volatile solvents .
- Ventilation : Handle nitro-containing compounds in well-ventilated areas to avoid inhalation of toxic fumes.
- Waste Disposal : Segregate nitro and sulfur-containing waste for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for intermediates like the pyridylmethyl-thiophene carboxamide?
- Methodological Answer :
- Base Selection : Use NaO-t-Bu in THF for deprotonation, which minimizes side reactions compared to stronger bases like NaH .
- Temperature Control : Conduct reactions at 10–25°C to prevent decomposition of heat-sensitive intermediates (e.g., nitro groups) .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) can enhance cross-coupling efficiency for aromatic substituents .
Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting or missing signals?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation in the pyridylmethyl group, which can cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve such ambiguities .
- Solvent Artifacts : Use deuterated DMSO or CDCl₃ to avoid solvent peaks overlapping with aromatic signals.
- Impurity Analysis : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to identify unaccounted peaks .
Q. What strategies are effective for designing biological activity assays targeting kinase inhibition or antimicrobial activity?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays (³²P-ATP) to measure inhibition of kinases like Src or Abl, given structural similarities to dasatinib derivatives .
- Antimicrobial Testing : Employ microbroth dilution (CLSI guidelines) against S. aureus or E. coli, with MIC values correlated to nitro-group redox activity .
- Cytotoxicity Controls : Include MTT assays on HEK-293 cells to differentiate between specific activity and general toxicity .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELX tools address them?
- Methodological Answer :
- Disorder Modeling : The pyridylmethyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to refine occupancies of alternate conformations .
- High-Resolution Data : Collect data to ≤1.0 Å resolution to resolve overlapping electron density for nitro and methoxy groups.
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for twinned data sets, common with nitro-containing compounds .
Q. What mechanistic insights explain the cyclization pathways during the synthesis of related thiadiazole derivatives?
- Methodological Answer :
- Cyclization Drivers : Iodine and triethylamine in DMF promote sulfur extrusion from thiosemicarbazides, forming 1,3,4-thiadiazoles via radical intermediates .
- Kinetic Control : Short reaction times (1–3 min) in acetonitrile favor intermediate hydrazine-carbothioamide formation before cyclization .
- Computational Validation : DFT calculations (e.g., Gaussian 09) can map transition states to confirm energetically favorable pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
